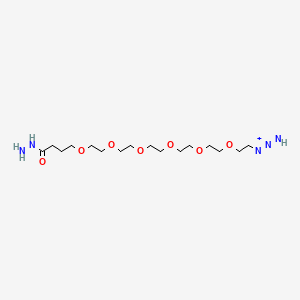
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium is a compound with the molecular formula C15H31N5O7 and a molecular weight of 393.44. It is a polyethylene glycol (PEG)-based compound that contains an azide group and a hydrazide group. This compound is typically used in bioconjugation and click chemistry applications due to its ability to form stable linkages with other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium involves the reaction of polyethylene glycol with azide and hydrazide functional groups. One common method is the nucleophilic displacement reaction, where the azide group is introduced to the PEG chain through a reaction with sodium azide. The hydrazide group can be introduced through a reaction with hydrazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Substitution Reactions: The hydrazide group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Electrophiles: React with the hydrazide group to form substituted products.
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Substituted Hydrazides: Formed through substitution reactions with electrophiles.
Applications De Recherche Scientifique
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of functionalized materials and polymers.
Mécanisme D'action
The mechanism of action of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium involves its functional groups:
Comparaison Avec Des Composés Similaires
Similar Compounds
N3-PEG6-Propanehydrazide: Another PEG-based compound with similar functional groups and applications.
Azido-PEG-acid: A PEG-based compound with an azide group and a carboxylic acid group.
Uniqueness
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium is unique due to its combination of azide and hydrazide functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable tool in various fields of scientific research .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-hydrazinyl-4-oxobutoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N5O7/c17-20-16(22)2-1-4-23-6-8-25-10-12-27-14-15-28-13-11-26-9-7-24-5-3-19-21-18/h17H,1-15H2,(H2,18,19)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHIDUFMNHEJBY-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)COCCOCCOCCOCCOCCOCCN=[N+]=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N5O7+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














